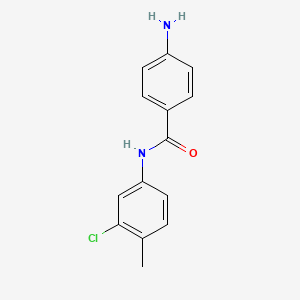

4-amino-N-(3-chloro-4-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-(3-chloro-4-methylphenyl)benzamide, commonly known as AMCB, is a chemical compound belonging to the class of benzamides. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. AMCB has been widely studied in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Discovery and Antitumor Activity

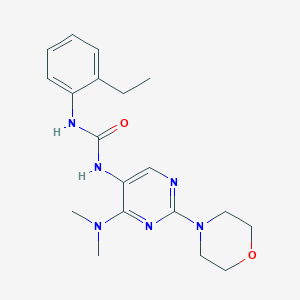

The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, known as MGCD0103, is a notable research area. MGCD0103 is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, effectively inhibiting HDACs 1-3 and 11 at submicromolar concentrations. Its ability to block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis demonstrates its potential as an anticancer drug. MGCD0103's oral bioavailability and significant antitumor activity in vivo, alongside its advancement into clinical trials, highlight its promising future in cancer treatment (Zhou et al., 2008).

Synthesis and Evaluation of Anticonvulsant Enaminones

The synthesis and anticonvulsant activity of enaminones have been explored, focusing on structure-activity correlations. Enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (ADD 196022), have been evaluated using the amygdala kindling model. Despite their lack of activity against amygdala kindled seizures, their performance in the corneal kindled model confirms their potential in antielectroshock seizure evaluation. The study provides insights into minimizing toxicity while maintaining anticonvulsant efficacy, contributing to a deeper understanding of enaminones' therapeutic potential (Scott et al., 1993).

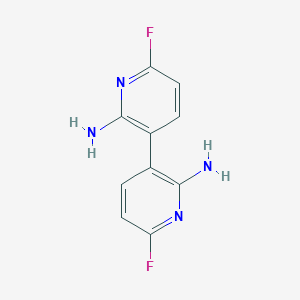

Nonaqueous Capillary Electrophoresis for Analyzing Imatinib Mesylate

The development of a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB), provides a novel approach for quality control in pharmaceuticals. This method, characterized by simplicity, effectiveness, and cost-efficiency, offers a promising tool for ensuring the quality of imatinib mesylate, demonstrating the scientific community's ongoing efforts to enhance drug safety and efficacy (Ye et al., 2012).

Anticonvulsant Properties of Benzamide Analogues

Research on 4-amino-N-(1-phenylethyl)benzamide analogues has investigated the relationship between structure and anticonvulsant activity. Modifications in the amino group and the 1-phenylethyl group of these compounds have been shown to affect their anticonvulsant potency, providing valuable insights into the design of more effective anticonvulsant drugs. This work contributes to the broader understanding of how chemical modifications can influence the therapeutic potential of benzamide derivatives (Clark & Davenport, 1987).

Propiedades

IUPAC Name |

4-amino-N-(3-chloro-4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-7-12(8-13(9)15)17-14(18)10-3-5-11(16)6-4-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSLCHGPNLRBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2858899.png)

![5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2858900.png)

![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858901.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858905.png)

![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2858914.png)

![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)